![molecular formula C16H20BrN3O3 B4164738 N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4164738.png)
N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
描述
N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a promising compound that has shown potential in inhibiting the growth of cancer cells.
作用机制
N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have a selective inhibitory effect on BET proteins, with minimal effects on other bromodomain-containing proteins. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the BET protein isoform being targeted. In addition, the synthesis of N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is complex and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BET inhibitors. Furthermore, the combination of N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide in preclinical models of cancer is an important step towards its clinical development as a cancer therapeutic.
科学研究应用
N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been found to target the bromodomain and extra-terminal (BET) family of proteins, which play a key role in regulating gene expression. BET proteins have been implicated in the development and progression of various types of cancer, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
N-[2-[2-(2-bromobenzoyl)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c17-13-9-5-4-8-12(13)16(23)20-19-14(21)10-18-15(22)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,22)(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLZSWXSQUOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。